N-{4-[(methylamino)carbonyl]phenyl}-2-furamide
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Overview
Description
N-{4-[(methylamino)carbonyl]phenyl}-2-furamide, commonly known as MAFP, is a synthetic compound that has been extensively studied in scientific research. MAFP belongs to the class of compounds known as irreversible inhibitors of enzymes, which have a variety of applications in both biochemical and physiological studies.
Mechanism of Action
MAFP acts as an irreversible inhibitor of enzymes by covalently modifying the active site of the enzyme. In the case of FAAH, MAFP forms a covalent bond with the active site serine residue, resulting in the inhibition of FAAH activity. This leads to an increase in endocannabinoid levels, which can have various physiological effects.
Biochemical and Physiological Effects:
MAFP has been shown to increase endocannabinoid levels in various tissues, including the brain, liver, and adipose tissue. This increase in endocannabinoid levels can have various physiological effects, including analgesia, anti-inflammatory effects, and regulation of appetite.
Advantages and Limitations for Lab Experiments
MAFP has several advantages as an irreversible inhibitor of enzymes. It can provide long-lasting inhibition of enzyme activity, allowing for the study of the physiological effects of enzyme inhibition over an extended period. However, MAFP also has limitations, such as its irreversible nature, which can make it difficult to study the effects of reversible enzyme inhibition.
Future Directions
There are several future directions for the study of MAFP. One area of research is the development of more selective inhibitors of FAAH, which can target specific isoforms of the enzyme. Another area of research is the study of the physiological effects of endocannabinoids and their role in various disease states, such as chronic pain and inflammation. Additionally, the development of new methods for the synthesis of MAFP and other irreversible enzyme inhibitors can lead to the discovery of new compounds with unique properties.
In conclusion, MAFP is a synthetic compound that has been extensively studied in scientific research as an irreversible inhibitor of enzymes. Its ability to increase endocannabinoid levels can have various physiological effects, making it a valuable tool for the study of enzyme inhibition and endocannabinoid signaling. While MAFP has several advantages as an irreversible inhibitor of enzymes, it also has limitations that must be considered in lab experiments. Future research on MAFP and other irreversible enzyme inhibitors can lead to the discovery of new compounds with unique properties and applications in scientific research.
Synthesis Methods
MAFP can be synthesized by reacting 4-aminobenzoyl chloride with methylamine in the presence of triethylamine to form N-(4-aminobenzoyl)-N-methylcarbamate. This intermediate is then reacted with furfurylamine in the presence of acetic anhydride to form MAFP.
Scientific Research Applications
MAFP has been extensively used in scientific research as an irreversible inhibitor of various enzymes, including fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. MAFP has also been used as an inhibitor of other enzymes, such as acyl-CoA synthetase and lysophospholipase.
properties
IUPAC Name |
N-[4-(methylcarbamoyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-14-12(16)9-4-6-10(7-5-9)15-13(17)11-3-2-8-18-11/h2-8H,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGQCOYCVCKFRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(methylcarbamoyl)phenyl]furan-2-carboxamide |
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